4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide is a synthetic compound belonging to the class of organic compounds known as phenylpyrimidine derivatives. [] It has been investigated in the context of cancer research, specifically for its potential as a radiosensitizer. [] Radiosensitizers are compounds that enhance the sensitivity of cancerous cells to radiation therapy, thereby improving treatment outcomes. []
Research suggests that 4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide acts as a pan-cyclin-dependent kinase (CDK) inhibitor. [] CDKs are enzymes that play a crucial role in regulating the cell cycle. [] By inhibiting multiple CDKs involved in cell cycle regulation, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially cell death. [] This mechanism is particularly relevant in the context of cancer, where uncontrolled cell growth is a hallmark.
Studies have explored the potential of 4-amino-N-{4-[2-(4-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide, designated as PPA15 in the study, as a radiosensitizer for lung cancer treatment. [] In vitro experiments showed that PPA15 exhibited significant cytotoxicity against human lung cancer cells (A549), inducing cell cycle arrest at the G2/M phase and increasing the sub-G1 cell population, indicative of cell death. [] Moreover, PPA15 was found to inhibit multiple CDKs, highlighting its potential as a pan-CDK inhibitor. [] In vivo studies using a mouse model of lung cancer demonstrated that combined treatment with PPA15 and radiation therapy significantly suppressed tumor growth compared to radiation therapy alone. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2